One of the primary applications of 2,4-DFBN in scientific research is as a building block for the synthesis of other chemicals. Its two fluorine atoms and nitrile group (C≡N) make it a versatile starting material for various organic reactions. For example, researchers have used 2,4-DFBN to synthesize:
2,4-Difluorobenzonitrile is an aromatic compound with the molecular formula and a molecular weight of approximately 139.11 g/mol. It is characterized by the presence of two fluorine atoms located at the 2 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. This compound typically appears as a white to off-white solid and has a melting point range between 45°C to 50°C .
There are several methods for synthesizing 2,4-difluorobenzonitrile:
2,4-Difluorobenzonitrile finds applications in various fields:
Several compounds share structural similarities with 2,4-difluorobenzonitrile. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,6-Difluorobenzonitrile | C7H3F2N | Fluorine atoms at different positions |
3,4-Difluorobenzonitrile | C7H3F2N | Different arrangement of fluorine atoms |
2,4-Dichlorobenzonitrile | C7H4Cl2N | Chlorine instead of fluorine |
4-Fluorobenzonitrile | C7H4FN | Single fluorine atom |
2,4-Difluorobenzoic acid | C7H5F2O2 | Carboxylic acid functional group present |
The unique positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring distinguishes 2,4-difluorobenzonitrile from other similar compounds. This specific arrangement influences its chemical reactivity and potential applications in organic synthesis and material sciences.
2,4-Difluorobenzonitrile undergoes nucleophilic aromatic substitution with exceptional regioselectivity, primarily at the 4-position (para to the nitrile group). This reactivity pattern is explained by the combined electron-withdrawing effects of the nitrile group and the reduced steric hindrance at the 4-position compared to the 2-position.
Common nucleophiles that effectively react with 2,4-difluorobenzonitrile include:
These reactions typically proceed in polar aprotic solvents, with DMSO and DMF being particularly effective due to their ability to stabilize charged intermediates. The general reaction conditions involve temperatures ranging from 80-150°C, with reaction times varying from 1-24 hours depending on the nucleophile's reactivity.
A specific example of nucleophilic substitution is found in the preparation of 4-amino-2-fluorobenzamide, where the 4-position fluorine is selectively replaced by an imide followed by deprotection hydrolysis:
Step 1: 2,4-difluorobenzonitrile + imide nucleophile → 4-imide-2-fluorobenzonitrileStep 2: 4-imide-2-fluorobenzonitrile + deprotection hydrolysis reagent → 4-amino-2-fluorobenzonitrile
Optimal results are achieved when the molar ratio of substitution reagent to 2,4-difluorobenzonitrile is 1.0-1.5:1, with the most efficient ratio being 1.0-1.2:1.
Several catalytic methods have been developed for the synthesis of 2,4-difluorobenzonitrile, focusing primarily on introducing the nitrile group to fluorinated precursors. These approaches generally offer higher yields and milder conditions compared to traditional methods.
One effective method involves the palladium-catalyzed cyanation of 2,4-difluorobromobenzene. This approach uses N,N-dimethylacetamide as a solvent, a palladium complex as the catalyst, and an alkaline carbonate as a base. The reaction occurs between 2,4-difluorobromobenzene and an alkaline ferrocyanide under nitrogen protection.
Table 1: Reaction Conditions for Palladium-Catalyzed Synthesis
Parameter | Range | Optimal Value |
---|---|---|
Temperature | 100-150°C | 120°C |
Reaction Time | 1-6 hours | 3 hours |
Molar Ratio (Bromobenzene:Ferrocyanide) | 1:0.15-0.3 | 1:0.22 |
Pd Catalyst Loading | 0.1-5% molar equivalent | 0.4-0.5% |
Alkaline Carbonate | 0.5-2 molar equivalent | 1.0 equivalent |
In a specific embodiment, using 300 mmoles of 2,4-difluorobromobenzene with 66 mmoles of potassium ferrocyanide trihydrate (0.22 equivalent), 1.5 mmoles of palladium catalyst (0.5 mol%), and 300 mmoles of sodium carbonate (1.0 equivalent) at 120°C for 3 hours yielded 90% of 2,4-difluorobenzonitrile with 99% purity.
Another approach employs a copper-based catalyst system for the conversion of 2,4-difluorobromobenzene to 2,4-difluorobenzonitrile:
2,4-difluorobromobenzene + NaCN → 2,4-difluorobenzonitrile
This reaction utilizes alkylbenzene as the solvent and a catalyst system comprising cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine. The reaction proceeds under nitrogen protection at 100-150°C for 20-48 hours.
Table 2: Copper-Catalyzed Cyanation Parameters
Component | Molar Ratio Range |
---|---|
2,4-Difluorobromobenzene | 1 |
Sodium Cyanide | 1.0-2.0 |
Cuprous Iodide | 0.05-0.3 (5-30%) |
Potassium Iodide | 0.075-0.9 (relative to CuI) |
N,N'-Dimethylethylenediamine | 1.0-1.5 |
This method offers several advantages over traditional approaches, including:
Phase transfer catalysis (PTC) provides an efficient method for synthesizing 2,4-difluorobenzonitrile, particularly when converting chlorinated precursors to their fluorinated analogs. This approach addresses challenges associated with the low solubility of inorganic fluoride salts in organic solvents.
The general reaction for fluorination via PTC involves:
2,4-dichlorobenzonitrile + KF/CsF + PTC → 2,4-difluorobenzonitrile + KCl/CsCl
Effective phase transfer catalysts for this transformation include:
The temperature requirements for fluorination reactions depend on the fluoride source:
Aprotic dipolar solvents such as N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and sulfolane are typically employed to facilitate these transformations. Additionally, alkaline carbonates often serve as acid scavengers to neutralize the HCl or HF generated during the reaction.
Compared to traditional methods, PTC approaches offer advantages including lower reaction temperatures, improved product yields, and shorter reaction times. The enhanced reactivity comes from more efficient interaction between the fluoride anion and the aromatic substrate in the organic phase.
A more environmentally friendly approach to synthesizing 2,4-difluorobenzonitrile involves the aerobic oxidation of 2,4-difluorobenzyl alcohol. This method utilizes oxygen as the terminal oxidant, reducing waste and avoiding toxic reagents.
One effective protocol employs TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with ammonium acetate serving as the nitrogen source:
2,4-difluorobenzyl alcohol + NH4OAc + O2 → 2,4-difluorobenzonitrile + H2O
Table 3: TEMPO-Catalyzed Aerobic Oxidation Conditions
Parameter | Value |
---|---|
Catalyst | TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) |
Co-reagents | Ammonium acetate, nitric acid |
Solvent | Acetic acid |
Temperature | 50°C |
Pressure | 760 Torr (atmospheric) |
Reaction Time | 12 hours |
Vessel Type | Sealed tube |
Yield | 72% |
The reaction mechanism likely involves initial oxidation to an aldehyde followed by conversion to an imine intermediate, which undergoes further oxidation to the nitrile.
Alternative catalyst systems include polymer-supported bis-hydroxamic acid copper complexes (PS-BHA-Cu) with ammonium formate as the nitrogen source. These reactions typically proceed at 115°C for 16 hours in the presence of a suitable base such as K3PO4.
The direct fluorination of 2,4-dichlorobenzonitrile represents another viable route to 2,4-difluorobenzonitrile. This approach typically employs alkali metal fluorides (KF or CsF) as the fluorine source.
While specific details for 2,4-difluorobenzonitrile synthesis are limited in the available literature, analogous methods developed for 3,4-difluorobenzonitrile provide valuable insights. The basic reaction involves:
2,4-dichlorobenzonitrile + 2KF → 2,4-difluorobenzonitrile + 2KCl
For optimal results in fluorination reactions, several factors must be considered:
A specific method described for related compounds uses N,N-dimethylacetamide as the solvent with bis(N,N-dimethylformamide)dimethylacetal as a catalyst. This approach has been demonstrated for the conversion of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile and could likely be adapted for the synthesis of 2,4-difluorobenzonitrile.
The fluorine substituents in 2,4-difluorobenzonitrile significantly influence its reactivity in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions. In SNAr mechanisms, the nitrile group (-C≡N) and adjacent fluorine atoms activate the aromatic ring by withdrawing electron density through inductive and resonance effects [1]. This electron-deficient environment directs nucleophilic attack to specific positions. For instance, in reactions with hydroxide ions, the nucleophile preferentially targets the carbon para to the nitrile group, as the meta position is already occupied by a fluorine atom. This regioselectivity arises from the stabilization of the negatively charged Meisenheimer intermediate through resonance with the nitrile and fluorine groups [1] [3].
Comparative studies of substituted benzonitriles reveal that the 2,4-difluoro configuration enhances para-selectivity by approximately 40% compared to mono-fluorinated analogs [5]. The table below summarizes regioselectivity trends in SNAr reactions involving 2,4-difluorobenzonitrile:
Nucleophile | Preferred Position | Yield (%) | Selectivity Factor (para/meta) |
---|---|---|---|
Hydroxide ion | Para | 78 | 6.2 |
Methoxide ion | Para | 82 | 7.1 |
Ammonia | Meta | 65 | 0.8 |
The meta selectivity observed with ammonia stems from steric hindrance at the para position, which is exacerbated by the bulky nitrile group [2].
The fluorine and nitrile groups synergistically enhance the compound’s susceptibility to nucleophilic attack. Nuclear magnetic resonance (NMR) studies demonstrate that the nitrile group reduces the electron density at the para carbon by 18%, as quantified by ^13^C chemical shift data [3]. Density functional theory (DFT) calculations further corroborate that the LUMO (lowest unoccupied molecular orbital) energy of 2,4-difluorobenzonitrile is 1.8 eV lower than that of unsubstituted benzonitrile, facilitating nucleophilic addition [3].
In cross-coupling reactions, the electron-withdrawing nature of the substituents accelerates reductive elimination steps. For example, nickel-catalyzed couplings involving 2,4-difluorobenzonitrile exhibit rate constants 3.5 times higher than those with non-fluorinated analogs, as the fluorine atoms stabilize electron-deficient transition states [3]. This effect is described by the linear free-energy relationship:
$$
\log(k) = 0.46 \cdot \sigma + 0.52
$$
where $$\sigma$$ represents the Hammett substituent constant [3].
2,4-Difluorobenzonitrile participates in polycondensation reactions with diols such as Bisphenol A to form cyclic oligoethers. The reaction proceeds via nucleophilic displacement of fluorine atoms by alkoxide ions, followed by cyclization. Matrix-assisted laser desorption/time-of-flight (MALDI-TOF) mass spectrometry reveals that six-membered cyclic oligomers dominate the product distribution (72%), with smaller amounts of eight-membered rings (23%) [5]. The cyclization efficiency is attributed to the rigid geometry imposed by the fluorine substituents, which preorganize the monomer for intramolecular etherification.
In polycondensation with Bisphenol A, 2,4-difluorobenzonitrile yields high-molecular-weight polyethers (M~n~ = 25,000–30,000 Da) with glass transition temperatures (T~g~) of 145–160°C [5]. The reaction follows a step-growth mechanism, with the nitrile group acting as a leaving group in later stages of polymerization. Kinetic studies show that the rate-determining step shifts from fluorine displacement (k = 1.2 × 10^−4^ L·mol^−1^·s^−1^) to nitrile group elimination (k = 3.8 × 10^−5^ L·mol^−1^·s^−1^) as the reaction progresses [5].
Eyring plots of SNAr reactions involving 2,4-difluorobenzonitrile reveal activation enthalpies (ΔH‡) of 85–92 kJ·mol^−1^ and entropies (ΔS‡) of −120 to −140 J·mol^−1^·K^−1^ [2]. These values indicate a highly ordered transition state, consistent with a concerted mechanism involving partial bond formation between the nucleophile and aromatic carbon. The negative entropy values suggest significant solvent reorganization during the reaction.
The temperature dependence of polycondensation reactions follows the Arrhenius equation:
$$
k = A \cdot e^{−E_a/(RT)}
$$
where the activation energy (E~a~) for fluorine displacement is 68 kJ·mol^−1^, and for nitrile elimination, it is 105 kJ·mol^−1^ [5]. Below 80°C, the reaction selectivity favors cyclic oligomers (94%), while temperatures above 120°C shift the equilibrium toward linear polymers (88%) due to increased chain mobility [5].
Irritant